(S)-Metoprolol - 81024-42-2

(S)-Metoprolol

Catalog Number: EVT-295096
CAS Number: 81024-42-2
Molecular Formula: C15H25NO3
Molecular Weight: 267.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(S)-Metoprolol is the S-enantiomer of metoprolol, a selective β1-adrenergic receptor blocking agent. It is classified as a beta blocker, specifically a beta-1 selective antagonist. It is a key compound in cardiovascular research, particularly for studying the effects of β1-adrenergic receptor blockade on various physiological processes. []

(S)-Metoprolol exhibits stronger binding affinity to the β1-adrenergic receptor compared to its R-enantiomer. [] This enhanced binding affinity contributes to its greater pharmacological activity.

Synthesis Analysis

The synthesis of (S)-Metoprolol has been achieved through various methods, emphasizing enantioselectivity and yield. A notable method involves a four-step chemoenzymatic process utilizing lipase from Candida antarctica for the kinetic resolution of 1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol. This method reported an enantiomeric excess greater than 99% .

Another approach described by Soni et al. (2017) involved the use of multiple lipases to achieve the desired stereochemistry through hydrolytic kinetic resolution, achieving yields that highlight the efficiency of enzymatic methods in synthesizing chiral compounds . Additionally, traditional synthetic routes have also been documented, where starting materials such as 4-(2-methoxyethyl)phenol undergo transformations to yield (S)-Metoprolol with high optical purity .

Molecular Structure Analysis

The molecular structure of (S)-Metoprolol features a chiral center at the carbon adjacent to the amino group, which is crucial for its biological activity. The compound consists of a phenoxy group linked to a propanolamine moiety.

Key structural features include:

  • Chiral Center: The (S)-configuration at the second carbon atom in the propanolamine chain.
  • Functional Groups: The presence of a methoxyethyl group enhances lipophilicity, contributing to its pharmacokinetic properties.
  • NMR Data: Nuclear Magnetic Resonance spectroscopy has been utilized to confirm the structure, providing specific chemical shifts that correspond to different protons in the molecule .

Molecular Geometry

The compound exhibits a three-dimensional conformation that is essential for its interaction with beta-adrenergic receptors. The spatial arrangement allows for selective binding, which is critical for its therapeutic effects.

Chemical Reactions Analysis

(S)-Metoprolol participates in various chemical reactions, primarily related to its metabolism and degradation pathways. In vivo studies indicate that it undergoes extensive hepatic metabolism, primarily through cytochrome P450 enzymes, leading to several metabolites that retain some pharmacological activity.

Key reactions include:

  • Hydrolysis: Converting ester bonds in derivatives into acids or alcohols.
  • Oxidation: Metabolic pathways involving oxidation processes that alter its structure and activity.
  • Conjugation: Phase II metabolism where metabolites are conjugated with glucuronic acid or sulfate for excretion .
Mechanism of Action

(S)-Metoprolol functions by selectively blocking beta-1 adrenergic receptors located primarily in cardiac tissues. This blockade results in:

  • Decreased Heart Rate: Reducing sympathetic stimulation leads to lower heart rates.
  • Reduced Myocardial Contractility: The drug diminishes the force of cardiac contractions, which decreases oxygen demand.
  • Antihypertensive Effects: By lowering heart rate and contractility, (S)-Metoprolol effectively reduces blood pressure.

The pharmacodynamics of (S)-Metoprolol demonstrate its efficacy in managing conditions like hypertension and heart failure while minimizing side effects associated with non-selective beta-blockers .

Physical and Chemical Properties Analysis

(S)-Metoprolol exhibits several key physical and chemical properties:

  • Solubility: It is soluble in water and organic solvents like ethanol, which aids in its formulation as an oral medication.
  • Melting Point: The melting point is approximately 120–125 °C.
  • pKa Value: The pKa value is around 9.5, indicating it is primarily ionized at physiological pH .

These properties influence its bioavailability and distribution within the body.

Applications

(S)-Metoprolol has significant clinical applications:

  • Hypertension Management: It effectively lowers blood pressure by reducing cardiac output.
  • Angina Pectoris Treatment: By decreasing myocardial oxygen demand, it alleviates angina symptoms.
  • Heart Failure Therapy: It improves survival rates and quality of life in patients with chronic heart failure.

Furthermore, ongoing research explores its potential benefits in other conditions such as anxiety disorders and migraine prophylaxis due to its central nervous system effects .

Introduction to (S)-Metoprolol

Metoprolol, a β₁-adrenergic receptor antagonist, stands as a cornerstone in managing cardiovascular diseases. Marketed predominantly as a racemic mixture containing equal proportions of (R)- and (S)-enantiomers, scientific scrutiny has revealed profound pharmacodynamic and pharmacokinetic distinctions between these mirror-image molecules. The (S)-enantiomer exhibits significantly greater β₁-blocking potency, driving its emergence as a therapeutic entity worthy of specific pharmacological evaluation. Understanding (S)-Metoprolol necessitates exploring the historical trajectory of beta-blockers, the scientific rationale for enantiomer-specific pharmacotherapy, and its distinct role within modern cardiovascular medicine [3] [5].

Historical Development of Beta-Blockers in Cardiovascular Therapeutics

The development of beta-blockers represents a landmark achievement in 20th-century pharmacology, fundamentally reshaping cardiovascular therapeutics. The foundational concept emerged from Sir James Black's pioneering work in the late 1950s and 1960s, driven by the hypothesis that blocking the effects of adrenaline on the heart could alleviate angina pectoris. Raymond Ahlquist's earlier distinction between α- and β-adrenoceptors (1948) provided the crucial theoretical framework [8].

The first clinically viable beta-blocker, Pronethalol, was introduced in 1962 but withdrawn due to carcinogenicity concerns in mice. This was rapidly followed in 1964 by Propranolol, the first commercially successful non-selective beta-blocker (marketed as Inderal). Propranolol's success validated the beta-blockade concept but revealed limitations, particularly bronchoconstriction due to blockade of β₂-receptors in the lungs. This spurred the quest for cardioselective agents [8].

Metoprolol, synthesized in 1969 and patented in 1970, emerged as a first-generation β₁-selective antagonist. Its approval for medical use in 1978 (under brand names Lopressor, Betaloc) marked a significant advance. Unlike propranolol, metoprolol's relative selectivity for cardiac β₁-receptors offered a better safety profile regarding bronchospasm. Large-scale trials in the 1980s and 1990s, such as the Metoprolol Atherosclerosis Prevention in Hypertensives (MAPHY) trial and the Metoprolol Randomised Intervention Trial in Congestive Heart Failure (MERIT-HF), cemented metoprolol's role in reducing mortality post-myocardial infarction and in chronic heart failure [1] [4]. The evolution continued with second-generation agents like atenolol (1976) and third-generation agents like carvedilol (combined α/β-blockade) and nebivolol (nitric oxide-mediated vasodilation), but metoprolol, particularly its succinate extended-release formulation, remains widely prescribed globally [1] [8].

Table 1: Key Milestones in Beta-Blocker Development Relevant to Metoprolol

YearMilestoneSignificance
1948Raymond Ahlquist proposes α/β adrenoceptor classificationTheoretical foundation for selective blockade
1962Pronethalol introducedFirst clinical beta-blocker (withdrawn)
1964Propranolol (Inderal) launchedFirst successful non-selective beta-blocker
1969Metoprolol synthesizedFirst selective β₁-blocker developed
1978Metoprolol approved for medical useImproved safety profile vs. non-selective blockers
1980s-1990sMAPHY, MERIT-HF, other large outcome trialsDemonstrated mortality benefits for metoprolol in MI and CHF
1990s-2000sFocus on enantiomer-specific pharmacologyRecognition of superior β₁-blockade by (S)-enantiomer

Emergence of Enantiomer-Specific Pharmacotherapy

The recognition that chiral molecules exist as enantiomers with potentially distinct biological interactions has revolutionized drug development. Enantiomers share identical physical and chemical properties in an achiral environment but exhibit profound differences in their interaction with chiral biological structures, including receptors, enzymes, and transport proteins. This phenomenon, termed stereoselectivity, underlies the divergent pharmacology of (R)- and (S)-Metoprolol [3] [5].

Early beta-blockers, including metoprolol, were developed and administered as racemates (50:50 mixtures of both enantiomers). However, pharmacodynamic studies revealed that the β-adrenergic blocking activity resides almost exclusively within the (S)-enantiomer. Research demonstrated that (S)-Metoprolol possesses a 33-fold higher affinity for the human β₁-adrenoceptor compared to the (R)-enantiomer in preclinical models [3]. This translates directly to clinical efficacy: the (S)-enantiomer is responsible for the vast majority of metoprolol's desired cardiac effects, including heart rate reduction, decreased cardiac contractility, and blood pressure lowering [5] [9].

Beyond pharmacodynamics, enantiomers can exhibit stereoselective pharmacokinetics. Metoprolol undergoes extensive hepatic metabolism primarily via the cytochrome P450 enzyme CYP2D6. Studies show CYP2D6 exhibits enantioselectivity, preferentially metabolizing the (R)-enantiomer over the (S)-enantiomer via O-demethylation. Consequently, in individuals with normal CYP2D6 function (Extensive Metabolizers), the plasma concentrations of (R)-Metoprolol are generally lower than those of (S)-Metoprolol. This metabolic preference diminishes in CYP2D6 Poor Metabolizers, where both enantiomers accumulate, but the (S)-enantiomer retains its significantly higher receptor affinity and thus primary therapeutic effect [3] [5] [6]. The understanding of these stereospecific properties has driven the conceptual and commercial interest in developing single-enantiomer drugs like (S)-Metoprolol to optimize therapeutic precision and potentially reduce the metabolic load or side effects associated with the inactive or less active enantiomer [9].

Role of (S)-Metoprolol in Modern Medicine

(S)-Metoprolol represents the therapeutically active moiety within the widely prescribed racemic metoprolol formulations. Its primary role is mediating competitive antagonism at cardiac β₁-adrenergic receptors. This blockade attenuates the effects of catecholamines (epinephrine, norepinephrine), leading to reduced heart rate (negative chronotropy), decreased force of myocardial contraction (negative inotropy), slowed conduction through the atrioventricular node, and reduced renin secretion from the kidneys [1] [4] [5].

These physiological effects underpin (S)-Metoprolol's clinical utility across major cardiovascular indications:

  • Hypertension: By reducing cardiac output and renin-angiotensin-aldosterone system activity, (S)-Metoprolol lowers blood pressure. Its role is particularly relevant in patients with sympathetic overactivity, often marked by elevated resting heart rates [9].
  • Angina Pectoris: By reducing myocardial oxygen demand (via lowering heart rate, contractility, and afterload), (S)-Metoprolol alleviates ischemic chest pain and improves exercise tolerance [1].
  • Heart Failure with Reduced Ejection Fraction (HFrEF): Chronic adrenergic activation is detrimental in HFrEF. (S)-Metoprolol (specifically in the succinate extended-release formulation) antagonizes this, improving survival, reducing hospitalizations, and enhancing left ventricular function, as proven in landmark trials like MERIT-HF [1] [4].
  • Cardiac Arrhythmias: By suppressing sinoatrial node automaticity and prolonging atrioventricular nodal conduction, (S)-Metoprolol is effective in managing supraventricular tachycardias and ventricular rate control in atrial fibrillation/flutter [1] [3].
  • Post-Myocardial Infarction: (S)-Metoprolol reduces mortality, reinfarction risk, and the incidence of arrhythmias following acute myocardial infarction [1] [2].
  • Migraine Prophylaxis (Off-label): The mechanism is less clear but may involve effects on cerebral vasculature or neurogenic inflammation [1] [4].

The focus on the (S)-enantiomer acknowledges its status as the primary effector molecule, driving efforts to optimize its delivery and understand its distinct interactions within the body, separate from the largely inactive (R)-enantiomer present in racemic formulations [5] [9].

Properties

CAS Number

81024-42-2

Product Name

(S)-Metoprolol

IUPAC Name

(2S)-1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol

Molecular Formula

C15H25NO3

Molecular Weight

267.36 g/mol

InChI

InChI=1S/C15H25NO3/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3/h4-7,12,14,16-17H,8-11H2,1-3H3/t14-/m0/s1

InChI Key

IUBSYMUCCVWXPE-AWEZNQCLSA-N

SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O

Synonyms

(2S)-1-[4-(2-Methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol;_x000B_(-)-Metoprolol; (S)-(-)-Metoprolol;

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O

Isomeric SMILES

CC(C)NC[C@@H](COC1=CC=C(C=C1)CCOC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.